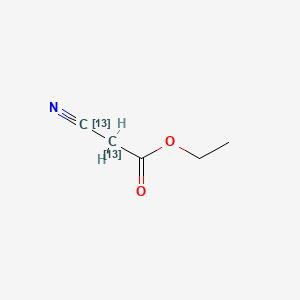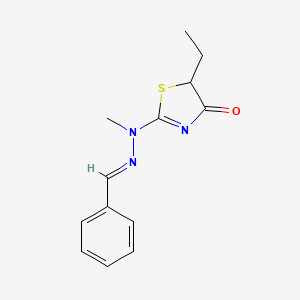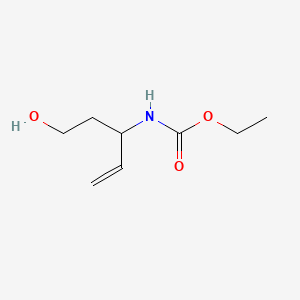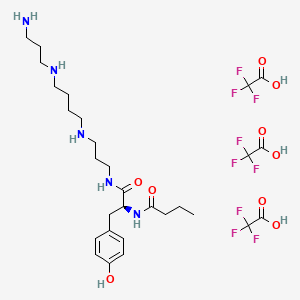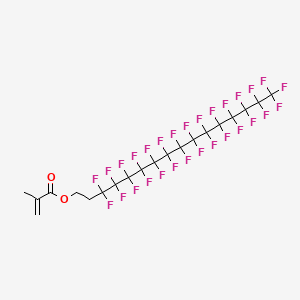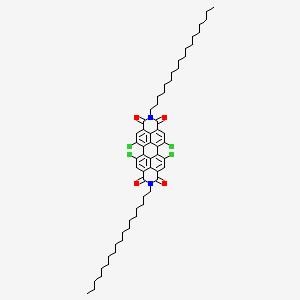
1,6,7,12-Tetrachloro-N-N'-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide is a complex organic compound known for its unique structural and chemical properties. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four chlorine atoms and two long octadecyl chains attached to the perylene core. This compound is widely used in various scientific research applications due to its stability, solubility, and distinctive electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,12-tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide typically involves the following steps:
Chlorination: The perylene core is chlorinated to introduce four chlorine atoms at the 1, 6, 7, and 12 positions.
Imidization: The chlorinated perylene is then reacted with octadecylamine to form the diimide structure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene tetracarboxylic dianhydride.
Reduction: Reduction reactions can lead to the formation of perylene diimide derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various perylene diimide derivatives, which have applications in organic electronics and photonics .
Wissenschaftliche Forschungsanwendungen
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and as a dye in organic synthesis.
Biology: Employed in the study of biological membranes and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,6,7,12-tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide involves its interaction with molecular targets through its electronic properties. The compound’s perylene core allows for efficient electron transfer, making it suitable for use in electronic and photonic devices. Additionally, its long octadecyl chains enhance its solubility and stability in various solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Lacks the chlorine atoms and octadecyl chains, resulting in different solubility and electronic properties.
N,N’-Bis(alkyl)-perylene-3,4,9,10-tetracarboxylic acid diimide: Similar structure but with different alkyl chains, affecting its solubility and application.
1,6,7,12-Tetrachloro-perylene-3,4,9,10-tetracarboxylic acid diimide: Lacks the octadecyl chains, leading to different solubility and stability.
Uniqueness
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide is unique due to its combination of chlorine atoms and long octadecyl chains, which provide enhanced solubility, stability, and electronic properties. These features make it particularly valuable in applications requiring high-performance materials .
Eigenschaften
Molekularformel |
C60H78Cl4N2O4 |
|---|---|
Molekulargewicht |
1033.1 g/mol |
IUPAC-Name |
11,14,22,26-tetrachloro-7,18-dioctadecyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C60H78Cl4N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-65-57(67)41-37-45(61)51-53-47(63)39-43-50-44(40-48(64)54(56(50)53)52-46(62)38-42(58(65)68)49(41)55(51)52)60(70)66(59(43)69)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-40H,3-36H2,1-2H3 |
InChI-Schlüssel |
LKVQVOQOQJVPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCCCCCCCCCCCC)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



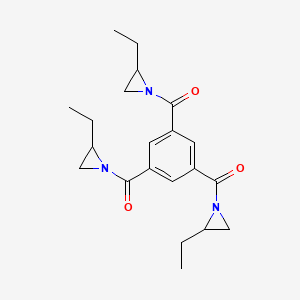
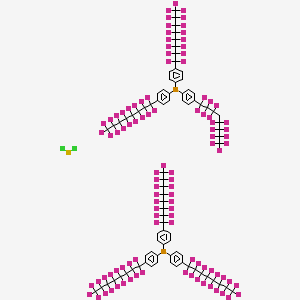
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
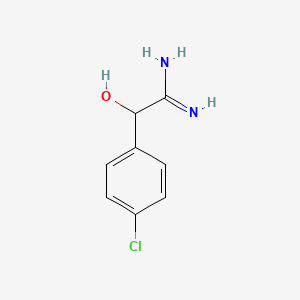

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
